2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLFLKMYKPFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)COC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves:
- Construction of the 2-oxa-7-azaspiro[3.5]nonane scaffold via cyclization reactions involving amines and oxygen-containing precursors.
- Introduction of the 2-chloropropanone moiety through acylation or halogenation techniques on the spirocyclic amine intermediate.
This approach leverages the nucleophilicity of the azaspiro nitrogen and the electrophilicity of acyl chlorides or related reagents.
Preparation of the 2-oxa-7-azaspiro[3.5]nonane Core
According to the methodology reported by Kalaitzakis et al., the spirocyclic framework can be synthesized in a one-pot process initiated by photooxidation of simple furans followed by amine addition and acid-mediated cyclization:
- Starting from furanyl alcohol derivatives, photooxidation generates reactive intermediates.
- These intermediates react with amines such as 7-oxa-2-azaspiro[3.5]nonane derivatives to form the azaspirocyclic core.
- Acid treatment (e.g., trifluoroacetic acid) promotes cyclization and dehydration, yielding the spirocyclic lactam or ketone structures.
This method achieves moderate to good yields (~68%) and allows structural variation by changing the amine or furan substrate.
Detailed Experimental Example (Inferred from Related Compounds)
Research Findings and Optimization Notes
- The spirocyclic core synthesis benefits from mild acidic conditions post-amine addition to promote cyclization without racemization or decomposition.
- Use of protecting groups on sensitive hydroxyl or amine sites may be necessary to improve selectivity and yield.
- Oxidation steps using Dess-Martin periodinane or dimethyldioxirane have been employed in related spirocyclic systems to achieve desired oxidation states before final functionalization.
- The introduction of chloro substituents on the propanone moiety requires careful control of reaction time and temperature to prevent over-chlorination or hydrolysis.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| Spirocyclic Core Formation | Photooxidation of furans + amine cyclization | LAH, THF, TFA, room temperature | ~68% yield; mild acidic conditions |
| Functionalization with 2-chloropropanone | Acylation with 2-chloropropanoyl chloride | CH2Cl2 solvent, base (e.g., DIPEA) | Moderate yield; temperature control needed |
| Oxidation and Purification | Dess-Martin periodinane oxidation if needed | CH2Cl2 solvent, mild conditions | Improves purity and oxidation state |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone® and formic acid for oxidative cyclization.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one has several applications in scientific research, particularly in medicinal chemistry. It has been proposed as a valuable structural alternative to morpholine due to its metabolic robustness and hydrogen bonding capacity . This makes it a promising candidate for drug discovery projects targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one involves its interaction with molecular targets such as NQO1. The compound’s spirocyclic structure allows it to efficiently bind to the active site of NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences among related spirocyclic compounds:
Key Observations :
- Carbonyl Chain Length: Ethanone (C2) and butanone (C4) analogs exhibit lower and higher molecular weights, respectively, compared to the propan-1-one (C3) derivative. The chain length influences steric effects and reactivity in nucleophilic acyl substitution reactions .
- Salt Forms: Hemioxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) enhance aqueous solubility, making them preferable for biological assays .
- Aromatic vs. Chloro Substituents: The phenyl group in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one increases molecular weight and may enhance π-π stacking in drug-target interactions, whereas the chloro group in the target compound improves electrophilicity .
Biological Activity
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a spirocyclic compound characterized by the presence of both an oxetane and an azaspiro structure. This compound has garnered significant interest in medicinal chemistry due to its unique structural properties that may enhance binding affinities and metabolic stability, particularly in relation to enzyme interactions.
Structural Overview
The compound's IUPAC name is 2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone, and it has a molecular formula of C9H14ClNO2. Its structure features a spirocyclic arrangement that is believed to contribute to its biological activity, particularly in binding to specific enzyme active sites.
The primary mechanism of action for this compound involves its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme that is often over-expressed in various cancer cell lines. The compound binds to the His194 residue of NQO1, facilitating the reduction of benzimidazolequinone substrates, which enhances its potential efficacy in cancer treatment .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in metabolic processes. For instance, its structural similarity to morpholine derivatives allows it to act as a potent inhibitor of NQO1, which is crucial for cellular redox balance .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other spirocyclic compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Morpholine | Morpholine | Widely used in medicinal chemistry; known for various pharmacological effects |
| 2-Oxa-6-Azaspiro[3.3]heptane | 2-Oxa | Similar spirocyclic structure; potential for lower metabolic stability |
Case Studies and Research Findings
A review of literature indicates that compounds with similar structural motifs have been synthesized and evaluated for their biological activities:
- Anticancer Studies : In vitro studies have shown that certain derivatives can significantly reduce cell proliferation in cancer cell lines by inhibiting NQO1 activity .
- Antimicrobial Evaluation : Compounds based on oxadiazole structures exhibited weak antimicrobial activity against Bacillus subtilis and Candida albicans, suggesting that modifications could enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, spirocyclic precursors like 2-oxa-7-azaspiro[3.5]nonane (hemioxalate salt, CAS 1379811-94-5) can react with chloroacetyl chloride under basic conditions. Optimization involves controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (≥85%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this spirocyclic compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the chloro-ketone carbonyl (δ ~200-210 ppm in 13C NMR) and spirocyclic ether/amine protons (δ 3.4–4.5 ppm in 1H NMR). Multiplicity patterns distinguish axial/equatorial protons in the spiro system .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₀H₁₃ClNO₂: 226.0604) confirms molecular integrity .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro-ketone group in electrophilic or nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess charge distribution and frontier molecular orbitals. The chloro-ketone’s electrophilicity is quantified via Fukui indices, guiding predictions for nucleophilic attacks (e.g., amine substitutions). Solvent effects (PCM models) refine reactivity profiles in polar aprotic solvents .
Q. What strategies resolve contradictions in reported biological activities of 2-oxa-7-azaspiro[3.5]nonane derivatives?
- Methodological Answer : Contradictions arise from structural analogs (e.g., 2-oxa-6-azaspiro[3.4]octane in EGFR inhibitors vs. 7-azaspiro[3.5]nonane in opioid agonists). Systematic SAR studies should:
- Compare substituent effects (e.g., Boc-protected vs. free amines) on target binding .
- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) .
- Use crystallography (e.g., Acta Crystallographica data) to correlate conformation with activity .
Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining enantiopurity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., tert-butyl carbamate) or enzymatic catalysis to retain enantiopurity during spirocycle formation .
- Process Controls : Monitor reaction progress via in-situ FTIR to detect intermediates. Optimize flash chromatography or recrystallization (e.g., ethanol/water) for large-scale purity (>98%) .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
- ANOVA with Tukey’s post-hoc test : Compare means across concentrations to identify significant toxicity thresholds .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to isolate critical variables (e.g., solubility vs. bioactivity) .
Q. How do steric effects in the spirocyclic core influence regioselectivity in derivatization reactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate transition states to map steric hindrance (e.g., 2-oxa vs. 7-aza positions).
- Experimental Probes : React with bulkier electrophiles (e.g., tert-butyl chloroformate) to test accessibility of the amine group. LC-MS tracks regioselective product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
